molecular formula C14H12N2O B1290447 4-(Benzyloxy)-1h-indazole CAS No. 850364-08-8

4-(Benzyloxy)-1h-indazole

Cat. No. B1290447
M. Wt: 224.26 g/mol
InChI Key: KTYOLSBHUABXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-1H-indazole is a derivative of the indazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. The benzyloxy group attached to the indazole core suggests modifications that could impact the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, 1-benzyl-4-phenyl-1H-1,2,3-triazole was prepared using an environmentally friendly procedure, which could potentially be adapted for the synthesis of 4-(Benzyloxy)-1H-indazole . Another approach involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields . This method could be modified to introduce a benzyloxy group at the appropriate position on the indazole ring.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the heterocyclic core, which can influence the electronic distribution and reactivity of the molecule. The benzyloxy group is likely to affect the electronic properties of the indazole ring due to its electron-donating nature. The chemical structures of indazole derivatives are typically elucidated using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. For example, nucleophilic substitution reactions with different nucleophiles under microwave conditions can yield a diverse set of 2-substituted 1H-indazolones . The presence of a benzyloxy group could influence the reactivity of the indazole ring in such substitution reactions. Additionally, the photolysis of certain precursors can lead to the formation of 1H-indazole derivatives, suggesting that photochemical methods could be explored for the synthesis of 4-(Benzyloxy)-1H-indazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as their photophysical, redox, and thermal properties, can be characterized to determine their potential applications. Some indazole derivatives exhibit high fluorescence quantum yields and good thermal stabilities, which could make them suitable for applications like OLEDs . The introduction of a benzyloxy group could further modify these properties, potentially enhancing the compound's utility in various fields.

Scientific Research Applications

Synthesis and Characterization

  • A New Synthesis Route of 4-(Benzyloxy)-1H-Indazole: This compound has been synthesized via a five-step reaction starting from 2-methyl-3-nitrophenol, demonstrating a high total yield of 76.3%. The synthesized compound was characterized using FTIR, 1H NMR, and ESI-MS, highlighting its potential for further chemical and pharmacological studies (Tang Yan-feng, 2012).

Anticancer Potential

  • Antiproliferative Activity in Cancer Cell Lines: 1H-Benzo[f]indazole-4,9-dione derivatives, structurally related to 4-(Benzyloxy)-1H-Indazole, demonstrated significant antiproliferative activity on KATO-III and MCF-7 cell lines, suggesting their potential as anticancer agents (Molinari et al., 2015).

Chemical and Biological Properties

  • Review on Indazole Derivatives: A comprehensive review on the chemistry, synthesis, and biological activities of indazole derivatives, including those related to 4-(Benzyloxy)-1H-Indazole, has been provided. This includes their application in treating various diseases, highlighting their importance in medicinal chemistry (Mal et al., 2022).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Potential Use in OLED Applications: Synthesized oxadisilole-fused 1H-benzo[f]- and 1H-naphtho[2,3-f]indazoles, structurally similar to 4-(Benzyloxy)-1H-Indazole, have shown potential as deep-blue emitters for OLED applications due to their high fluorescence quantum yields and good thermal stabilities (Zhang et al., 2013).

Antispermatogenic Agents

  • Investigation as Antispermatogenic Agents: Halogenated 1-benzylindazole-3-carboxylic acids, related to 4-(Benzyloxy)-1H-Indazole, have been studied for their antispermatogenic activity, showing potent effects in reducing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

Activation of Nitric Oxide Receptor

  • Activators of Soluble Guanylate Cyclase: Novel benzazole derivatives, including those structurally related to 4-(Benzyloxy)-1H-Indazole, have been identified as potent activators of the nitric oxide receptor, soluble guanylate cyclase. These compounds also showed potential in inhibiting platelet aggregation (Selwood et al., 2001).

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices would be included here .

Future Directions

This would involve discussing potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new compounds .

properties

IUPAC Name

4-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYOLSBHUABXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630903
Record name 4-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-1h-indazole

CAS RN

850364-08-8
Record name 4-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxyindazole (702 mg, 5.24 mmol) in DMF (10 mL) at ambient temperature under argon was added sodium hydride (231 mg of a 60% dispersion in mineral oil, 5.76 mmol). The mixture was stirred for 10 minutes and then benzyl bromide (0.622 mL, 5.24 mmol) was added via syringe. After stirring for 2 hours at ambient temperature, the mixture was quenched with ammonium chloride solution, the solvents were evaporated and ethyl acetate and water were added. The product was extracted into ethyl acetate and the organic solution was dried (Na2SO4) and evaporated.
Quantity
702 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.622 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-1h-indazole
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-1h-indazole
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-1h-indazole
Reactant of Route 4
4-(Benzyloxy)-1h-indazole
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-1h-indazole
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-1h-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.